molecular formula C17H16ClNS2 B2857624 7-Chloro-4-[(4-methylbenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine CAS No. 477855-38-2

7-Chloro-4-[(4-methylbenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine

Cat. No. B2857624
CAS RN: 477855-38-2
M. Wt: 333.89
InChI Key: QUKZYHZFGRNRAN-UHFFFAOYSA-N
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Description

7-Chloro-4-[(4-methylbenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine (7-C4MBS-2,3-DHBZ) is a novel small molecule that has been developed for its potential use in scientific research. It has been found to have a range of biochemical and physiological effects, and is being studied for its potential applications in laboratory experiments.

Scientific Research Applications

Enzymatic and Iridium-Catalyzed Asymmetric Synthesis

A synthesis approach combining enzymatic resolution and transition metal catalysis has been developed for a benzothiazepine phosphonic acid, a potential bile acid transporter inhibitor. This method showcases the versatility of benzothiazepines in complex molecule synthesis and drug discovery (Cowan et al., 2013).

Pharmacological and Synthetic Profile

Benzothiazepines, including the 1,5-benzothiazepine derivatives, exhibit a wide range of biological activities such as coronary vasodilatory, tranquilizer, antidepressant, and antihypertensive effects. These compounds are pivotal in drug research due to their efficacy and safety in various therapeutic areas (Dighe et al., 2015).

Novel Synthesis Techniques

Research has led to the development of new synthetic routes for benzothiazepines, demonstrating their significant role in medicinal chemistry. For instance, a method for preparing 2,3,4-trisubstituted 1,5-benzothiazepines showcases innovative approaches to crafting molecules with potential for drug development (Karale et al., 2011).

Inhibition of Carbonic Anhydrase Isoenzymes

Benzothiazepine derivatives have shown potent inhibitory effects on human carbonic anhydrase isoenzymes I and II, highlighting their potential in treating conditions like glaucoma, epilepsy, and cancer. This discovery opens new avenues for the therapeutic application of benzothiazepine compounds (Ceylan et al., 2017).

Anticonvulsant Properties

Benzothiazepine compounds have been identified with significant anticonvulsant activity, further illustrating their potential in pharmaceutical applications. This research supports the exploration of benzothiazepine derivatives for the treatment of seizures and related neurological disorders (Faizi et al., 2017).

properties

IUPAC Name

7-chloro-4-[(4-methylphenyl)methylsulfanyl]-2,3-dihydro-1,5-benzothiazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNS2/c1-12-2-4-13(5-3-12)11-21-17-8-9-20-16-7-6-14(18)10-15(16)19-17/h2-7,10H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUKZYHZFGRNRAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=C(C=CC(=C3)Cl)SCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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